Bis(4-fluoro-2-nitrophenyl) disulfide
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Overview
Description
Bis(4-fluoro-2-nitrophenyl) disulfide is an organic compound with the molecular formula C12H6F2N2O4S2 and a molecular weight of 344.32 g/mol . It is characterized by the presence of two 4-fluoro-2-nitrophenyl groups connected by a disulfide bond. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-fluoro-2-nitrophenyl) disulfide can be synthesized through the oxidation of 4-fluoro-2-nitrophenylthiol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(4-fluoro-2-nitrophenyl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to yield 4-fluoro-2-nitrophenylthiol.
Substitution: The nitro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: 4-fluoro-2-nitrophenylthiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(4-fluoro-2-nitrophenyl) disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis(4-fluoro-2-nitrophenyl) disulfide involves its ability to undergo redox reactions and form covalent bonds with other molecules. The disulfide bond can be cleaved and reformed, allowing the compound to act as a redox mediator. This property is particularly useful in biological systems where redox reactions play a crucial role .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) disulfide
- Bis(4-nitrophenyl) disulfide
- Bis(4-bromophenyl) disulfide
Uniqueness
Bis(4-fluoro-2-nitrophenyl) disulfide is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. These groups influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-fluoro-1-[(4-fluoro-2-nitrophenyl)disulfanyl]-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O4S2/c13-7-1-3-11(9(5-7)15(17)18)21-22-12-4-2-8(14)6-10(12)16(19)20/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHDUSONWGHVPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])SSC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20531063 |
Source
|
Record name | 1,1'-Disulfanediylbis(4-fluoro-2-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20531063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796-69-0 |
Source
|
Record name | 1,1'-Disulfanediylbis(4-fluoro-2-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20531063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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